molecular formula C11H12ClN3O2 B1465270 tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1236033-21-8

tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No. B1465270
CAS RN: 1236033-21-8
M. Wt: 253.68 g/mol
InChI Key: XGGUTWYJGILAOA-UHFFFAOYSA-N
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Description

“tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C11H12ClN3O2 . It is used in early discovery research and is part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and a tert-butyl ester at the 7-position .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.68 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . The topological polar surface area is 57 Ų .

Scientific Research Applications

Pharmaceutical Intermediate for Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes (kinases) which play a pivotal role in the regulation of cellular functions. They are particularly important in the treatment of cancers as they can interfere with the signals that cause tumor cells to grow.

Synthesis of Tofacitinib Citrate

Tofacitinib citrate, a medication used to treat rheumatoid arthritis, psoriasis, and ulcerative colitis, is synthesized using tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate as a key starting material . The compound’s unique structure facilitates the creation of this important therapeutic agent.

Development of Antitubercular Agents

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit antitubercular activity . This compound, therefore, holds potential as a starting point for the development of new treatments against tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.

Scaffold for Commercial Drugs

The pyrrolo[2,3-d]pyrimidine scaffold is foundational for many commercially available drugs . Its versatility allows for the creation of a wide range of pharmaceutical compounds, making it a valuable asset in drug discovery and development.

Mechanism of Action

The mechanism of action of “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is not detailed in the available literature .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be stored in a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

properties

IUPAC Name

tert-butyl 4-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(12)13-6-14-9(7)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGUTWYJGILAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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